molecular formula C13H16O2 B2528010 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 875224-04-7

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2528010
CAS No.: 875224-04-7
M. Wt: 204.269
InChI Key: BKXUSWUZCVUOFF-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of tetrahydronaphthalene, featuring an ethyl group and a carboxylic acid functional group

Mechanism of Action

Target of Action

It is used as a reagent to produce protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can prevent or reduce their activity. This suggests that the compound may interact with proteases or related proteins.

Mode of Action

As a reagent in the production of protease inhibitors , it may contribute to the structure of these inhibitors, enhancing their ability to bind to proteases and inhibit their function.

Biochemical Pathways

Given its role in the production of protease inhibitors , it may indirectly influence pathways involving proteases. Proteases play a role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Pharmacokinetics

It is known to be soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

As a reagent in the production of protease inhibitors , its action could potentially result in the inhibition of protease activity, impacting processes such as protein degradation and signal transduction.

Action Environment

It should be stored in a cool and dark place at ambient temperatures , suggesting that light, heat, and humidity may affect its stability.

Biochemical Analysis

Biochemical Properties

It is known to be soluble in methanol , which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

It is known to cause skin irritation and serious eye irritation , suggesting that it may have some impact on cell function

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-13(12(14)15)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXUSWUZCVUOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875224-04-7
Record name 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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